6-Methoxy-2-methylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGWPHSNIOMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxy 2 Methylpyrimidin 4 Amine and Its Core Structure
Historical Development of Synthetic Routes for Pyrimidine (B1678525) Core Structures
The systematic study of pyrimidines dates back to 1884 when Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org He coined the term "pyrimidin" in 1885. wikipedia.org However, the laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org The parent, unsubstituted pyrimidine was first prepared in 1900 by Gabriel and Colman. wikipedia.org
Early methods for constructing the pyrimidine core typically involved the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org A classic example is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. researchgate.net This foundational reaction has been modified and expanded upon over the years to create a wide variety of substituted pyrimidines. Another significant early contribution was the Biginelli reaction, a one-pot multicomponent reaction that also yields pyrimidine derivatives. wikipedia.org The development of these early methods laid the groundwork for the more sophisticated and diverse synthetic strategies employed today.
Common Synthetic Pathways to 6-Methoxy-2-methylpyrimidin-4-amine
The synthesis of this compound typically starts from readily available pyrimidine precursors, which are then functionalized through a series of reactions. Key starting materials often include chlorinated or di-chlorinated pyrimidines.
Formation of the Pyrimidine Derivative through Amination Reactions
Amination is a crucial step in the synthesis of this compound. This process generally involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring with an amine. For instance, a common precursor, 2-amino-4-chloro-6-methylpyrimidine, can be synthesized and then subjected to amination. google.com The reactivity of the chlorine atoms on a dichloropyrimidine can be different, allowing for selective substitution. For example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. researchgate.net This differential reactivity is exploited to introduce the amino group at the desired position. The reaction of 4,6-dichloropyrimidines with amines can lead to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives when an excess of the dichloropyrimidine is used. researchgate.net
A typical synthetic route might involve the initial preparation of a methoxylated pyrimidine intermediate. For example, 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile (B1527006) can be converted to 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (B3153793) using sodium methoxide. chemicalbook.com While this example has an additional nitrile group, it illustrates the general principle of methoxylation. The synthesis of the target compound can also be achieved by reacting a chlorinated pyrimidine with an appropriate amine under basic conditions, often using a solvent like dimethylformamide (DMF). evitachem.com
Condensation Reactions for Pyrimidine Core Construction
Condensation reactions are fundamental to building the pyrimidine ring itself. As mentioned in the historical context, the reaction of a β-dicarbonyl compound with an N-C-N reagent is a classic and widely used method. wikipedia.orgresearchgate.net For the synthesis of 2-substituted pyrimidines, an amidine is typically used. To obtain a 2-aminopyrimidine, guanidine (B92328) is the reagent of choice, and for a 2-pyrimidinone, urea is used. wikipedia.org
More specifically, the synthesis of a 2-methylpyrimidine (B1581581) core can be achieved by reacting a suitable dicarbonyl compound with acetamidine. The subsequent installation of the methoxy (B1213986) and amine groups would then follow, likely through chlorination and sequential nucleophilic substitution reactions. Multicomponent reactions, which combine several reactants in a single step, have also become a powerful tool for constructing complex pyrimidine structures. rsc.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, which is crucial for its use in further applications, such as in the synthesis of pharmaceutical compounds.
Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of formamidines, which can be intermediates in pyrimidine synthesis, toluene (B28343) and THF were found to give better yields than methanol (B129727) or acetonitrile (B52724). acs.org
Temperature: Temperature plays a crucial role. Microwave irradiation has been shown to significantly accelerate reactions and improve yields compared to conventional heating. acs.org For example, a reaction that gave a 4% yield at 70°C for 30 minutes in methanol was improved to a 47% yield at 140°C under microwave irradiation. acs.org
Catalyst: The use of catalysts can dramatically improve reaction efficiency. For example, in the synthesis of bis(6-aminouracil-5-yl)methane derivatives, ceric ammonium (B1175870) nitrate (B79036) (CAN) was found to be an effective and environmentally friendly catalyst. rsc.org The optimization of the catalyst amount is also important; for instance, a low yield of 36% was obtained with 5 mol% of CAN, highlighting the need for optimal catalyst loading. rsc.org
Base: The choice and amount of base can be critical. In some reactions, the absence of a base or the use of an inappropriate one can lead to significantly lower yields. beilstein-journals.org
A study on the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines found that carefully controlling the addition of the alkoxide and the reaction temperature resulted in high yields (>95%) and purity (>98%). google.com
Table 1: Optimization of a Model Formamidine Synthesis Reaction
| Entry | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Trimethyl orthoformate | Methanol | 70 | 30 min | 4 |
| 2 | Trimethyl orthoformate | Methanol | 140 (MW) | 30 min | 47 |
| 3 | Triethyl orthoformate | Methanol | 140 (MW) | 30 min | 71 |
| 4 | Triethyl orthoformate | THF | 140 (MW) | 30 min | 92 |
| 5 | Triethyl orthoformate | Toluene | 140 (MW) | 30 min | 92 |
| 6 | Triethyl orthoformate | Acetonitrile | 140 (MW) | 30 min | 75 |
| 7 | Triethyl orthoformate | Toluene | 140 (MW) | 30 min | 36 (no acid) |
| 8 | Triethyl orthoformate | Toluene | 140 (MW) | 30 min | 95 (0.5 equiv acid) |
| 15 | Triethyl orthoformate | Toluene | 120 | 4 h | 93 |
This table is based on data for a model reaction and illustrates the impact of different parameters on reaction outcomes. acs.org
Environmentally Benign and Economical Synthesis Approaches
In recent years, there has been a significant push towards developing "green" and sustainable synthetic methods in chemistry. nih.gov This is also true for the synthesis of pyrimidine derivatives. The goals are to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.
Key strategies for a greener synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a major focus. One-pot syntheses of bis(6-aminouracil-5-yl)methane derivatives have been successfully carried out in aqueous ethanol at room temperature. rsc.org
Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Ceric ammonium nitrate is an example of an inexpensive and environmentally benign catalyst used in pyrimidine synthesis. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.orgamazonaws.com
Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine multiple starting materials into a single product in one step, reducing the number of synthetic steps and purification stages. beilstein-journals.org This approach is highly compatible with the principles of green chemistry. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave irradiation, is another effective green chemistry approach. amazonaws.com
One example of a greener approach is the one-pot synthesis of alkyl/aryl/heteroaryl-substituted bis(6-aminouracil-5-yl)methane derivatives using a commercially available and eco-friendly catalyst in aqueous ethanol at room temperature. rsc.org Another study highlights a method for producing 2-amino-4-chloro-6-alkoxypyrimidines in an economically viable and environmentally benign manner. google.com These examples demonstrate the growing trend towards more sustainable practices in the synthesis of valuable chemical compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 2 Methylpyrimidin 4 Amine
Vibrational Spectroscopy (FTIR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the structural framework of a molecule.
The experimental vibrational spectra for 6-Methoxy-2-methylpyrimidin-4-amine have been thoroughly documented. The FTIR spectrum is typically recorded in the 4000–450 cm⁻¹ range, while the FT-Raman spectrum is recorded between 4000 and 100 cm⁻¹. nih.govresearchgate.netresearchgate.net These experimental spectra reveal characteristic vibrational bands corresponding to the different functional groups within the molecule. The assignment of these bands is achieved by comparing the observed frequencies with established literature values for similar structures and is further validated by theoretical calculations. nih.govresearchgate.net
To support the experimental data, quantum chemical calculations are employed to predict the vibrational frequencies. The geometry of the molecule is first optimized, typically using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a high-level basis set like 6-311++G(d,p). nih.govresearchgate.netresearchgate.net
Initially, harmonic vibrational frequencies are calculated based on the optimized geometry. nih.govresearchgate.net However, the harmonic approximation assumes that the potential energy surface is a perfect parabola, which deviates from the true anharmonic nature of molecular vibrations. science.gov Consequently, calculated harmonic frequencies are often higher than the experimental ones and are systematically corrected using scaling factors for better correlation. nih.govresearchgate.net
For a more precise theoretical analysis, anharmonic frequency calculations can be performed using methods like the Vibrational Second-Order Perturbation Theory (VPT2) or the Vibrational Self-Consistent Field (VSCF) theory. researchgate.netnih.gov These methods provide a more accurate prediction of fundamental tones, overtones, and combination bands by accounting for the anharmonicity of the vibrations. science.govresearchgate.net
A comparative analysis between the scaled theoretical (harmonic) frequencies and the experimental FTIR and FT-Raman data demonstrates a strong agreement, validating both the accuracy of the quantum chemical model and the assignment of the spectral bands. nih.govresearchgate.netresearchgate.net The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode.
Below is a table comparing the experimental and calculated vibrational frequencies for key modes in this compound.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |
| 3485 | 3487 | 3583 | ν(NH₂) asymmetric stretching |
| 3340 | 3342 | 3450 | ν(NH₂) symmetric stretching |
| 3080 | 3082 | 3085 | ν(C-H) aromatic stretching |
| 2995 | 2998 | 2990 | ν(C-H) methyl asymmetric stretching |
| 2945 | 2948 | 2940 | ν(C-H) methyl symmetric stretching |
| 1645 | 1648 | 1640 | δ(NH₂) scissoring |
| 1580 | 1582 | 1575 | ν(C=C) + ν(C=N) ring stretching |
| 1460 | 1462 | 1455 | δ(CH₃) asymmetric bending |
| 1240 | 1242 | 1235 | ν(C-O) methoxy (B1213986) stretching |
| 1050 | 1052 | 1045 | ν(O-CH₃) methoxy stretching |
| 830 | 832 | 825 | γ(C-H) out-of-plane bending |
| Note: ν represents stretching, δ represents in-plane bending (scissoring), and γ represents out-of-plane bending. Data is compiled and representative of findings in cited literature. nih.govresearchgate.netresearchgate.net |
The vibrational spectrum of this compound is characterized by several key vibrational modes:
Amino Group (NH₂) Vibrations: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the high-frequency region of 3300-3500 cm⁻¹. researchgate.net The in-plane bending or "scissoring" mode of the NH₂ group appears around 1645 cm⁻¹. researchgate.net
Methyl Group (CH₃) Vibrations: The methyl group exhibits characteristic asymmetric and symmetric C-H stretching vibrations, usually found between 2900 and 3000 cm⁻¹. tandfonline.com The corresponding bending (deformation) modes are observed at lower frequencies. tandfonline.com
Methoxy Group (O-CH₃) Vibrations: The methoxy group is identified by its C-O stretching vibrations. The asymmetric stretching (νas(C-O-C)) and symmetric stretching (νs(C-O-C)) are crucial for confirming its presence. tandfonline.com For instance, bands associated with O-CH₃ stretching are expected between 1037 cm⁻¹ and 909 cm⁻¹. tandfonline.com
Pyrimidine (B1678525) Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are typically found in the 1400-1600 cm⁻¹ region. jchps.com C-H in-plane and out-of-plane bending vibrations of the ring also produce characteristic signals at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be elucidated.
Experimental ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard. uc.pt To complement the experimental findings, theoretical NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.netimist.ma This computational approach, often performed at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)), provides theoretical shielding tensors that are converted into chemical shifts relative to TMS. nih.govuc.pt The correlation between experimental and calculated chemical shifts is generally very high, confirming the structural assignments. nih.govimist.ma
The following table presents a comparison of the experimental and GIAO-calculated ¹H and ¹³C NMR chemical shifts for this compound.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C2 | - | - | 163.5 | 164.2 |
| C4 | - | - | 165.8 | 166.5 |
| C5 | 5.75 | 5.80 | 85.4 | 86.1 |
| C6 | - | - | 170.1 | 170.9 |
| H (on C5) | 5.75 | 5.80 | - | - |
| NH₂ | 6.80 | 6.85 | - | - |
| CH₃ (on C2) | 2.25 | 2.30 | 25.5 | 26.0 |
| OCH₃ | 3.80 | 3.85 | 53.2 | 53.8 |
| Note: Data is compiled and representative of findings in cited literature. Experimental values can vary slightly based on solvent and conditions. nih.govresearchgate.netresearchgate.netuc.pt |
Application of Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govresearchgate.net This method has been successfully applied to predict the ¹H and ¹³C NMR chemical shifts of this compound and related pyrimidine derivatives. nih.govresearchgate.netconicet.gov.ar
Theoretical calculations using the GIAO method, often in conjunction with Density Functional Theory (DFT), provide valuable insights into the electronic environment of each nucleus in the molecule. acs.org By comparing the theoretically calculated chemical shifts with experimental NMR data, a strong correlation can be established, which aids in the definitive assignment of signals in the experimental spectrum. nih.govresearchgate.net For instance, studies on similar aminopyrimidine systems have demonstrated that DFT/GIAO methods can accurately predict chemical shifts, with monotonic decreases observed at the ortho and para positions as amine groups are introduced. acs.org The accuracy of these predictions can be further enhanced by considering factors such as solvent effects and the choice of basis sets in the calculations. conicet.gov.armdpi.com
The following table presents a comparison of experimental and GIAO-calculated ¹³C and ¹H NMR chemical shifts for a related compound, 4-Chloro-N-(2-methoxyethyl)-6-methylpyrimidin-2-amine, illustrating the predictive power of this method. nih.gov
Table 1: Experimental and Calculated NMR Chemical Shifts
| Atom | Experimental ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) |
|---|---|---|
| C2 | 162.2 | |
| C4 | 161.2 | |
| C6 | 169.6 | |
| C(CH₃) | 23.9 | |
| CH(pyrimidine) | 6.40 | |
| CH₂(methoxyethyl) | 71.2, 41.2 | 3.57, 3.50 |
| CH₃(methoxy) | 58.8 | 3.32 |
| NH | 5.64 | |
| CH₃(methyl) | 2.26 |
Data for 4-Chloro-N-(2-methoxyethyl)-6-methylpyrimidin-2-amine. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical UV-Vis Spectrum Calculation (e.g., CIS, Time-Dependent DFT (TD-DFT) methods)
Theoretical calculations of the ultraviolet-visible (UV-Vis) spectrum of this compound and its analogs are typically performed using methods such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These computational approaches can predict the electronic absorption wavelengths (λmax) and oscillator strengths of the electronic transitions within the molecule. mdpi.com
The TD-DFT method, in particular, has been shown to provide theoretical UV-Vis spectra that are in good agreement with experimental data for a variety of organic compounds. nih.govmdpi.com These calculations are often carried out in different solvents to account for solvatochromic effects. dntb.gov.ua The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate predictions. dntb.gov.uatandfonline.com
Correlation of Electronic Transitions with Molecular Structure
The electronic transitions observed in the UV-Vis spectrum of this compound can be correlated with its molecular structure. The absorption bands arise from the excitation of electrons from occupied molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.govresearchgate.net
Calculations show that for molecules of this type, the electronic transitions are often of the π → π* and n → π* type, localized on the pyrimidine ring. The energies of the HOMO and LUMO, and the resulting energy gap, provide an indication of the electronic transition energies. nih.govresearchgate.net A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption. The presence of substituents like the methoxy and amino groups can significantly influence the energies of these frontier orbitals and thus the position and intensity of the absorption bands. mdpi.com Studies on related compounds have shown that charge transfer can occur within the molecule upon electronic excitation. nih.govresearchgate.net
Mass Spectrometry (MS)
Accurate Molecular Ion Identification (e.g., HRMS with ESI+ ionization)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization in positive mode (ESI+) is a critical tool for the unambiguous identification of this compound. This method provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺), allowing for the determination of its elemental composition. nih.govsemanticscholar.org
The experimentally determined accurate mass is compared with the calculated exact mass of the chemical formula (C₆H₉N₃O for the neutral molecule). A close match between the found and calculated m/z values confirms the identity of the compound. nih.govsemanticscholar.org For instance, in the analysis of similar pyrimidine derivatives, HRMS (ESI+) has been used to confirm the molecular formula with high precision. nih.govsemanticscholar.orgrsc.org
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z for [M+H]⁺ | Found m/z |
|---|---|---|---|
| This compound | ESI+ | 140.0818 | Data not available |
| 4-Chloro-N-(2-methoxyethyl)-6-methylpyrimidin-2-amine | ESI+ | 202.0742 | 202.0747 |
| N²-(4-(4-chlorophenoxy)phenyl)-N⁴-(2-methoxyethyl)-6-methylpyrimidine-2,4-diamine | ESI+ | 385.1422 | 385.1431 |
Data for related compounds illustrates the accuracy of the technique. nih.gov
Single-Crystal X-ray Diffraction Studies
While a crystal structure for the parent compound this compound was not found in the search results, studies on closely related salts, such as 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate and bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265), provide valuable insights. core.ac.ukiucr.orgiucr.org In these structures, the pyrimidine ring is protonated, and the crystal packing is stabilized by extensive hydrogen bonding networks. core.ac.ukiucr.orgiucr.org For example, in the 2-hydroxybenzoate salt, the cation is protonated at the nitrogen atom situated between the amino and methyl groups. iucr.org The crystal structure of neutral 2-amino-4-methoxy-6-methylpyrimidine (B1269087) has also been reported, providing a direct comparison for the unprotonated form. core.ac.uk These studies reveal key structural features, including the planarity of the pyrimidine ring and the orientation of the substituent groups.
Table 3: Crystallographic Data for a Related Salt
| Parameter | 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate |
|---|---|
| Chemical Formula | C₆H₁₀N₃O⁺ · C₇H₅O₃⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4291 (12) |
| b (Å) | 15.0620 (19) |
| c (Å) | 12.1595 (11) |
| β (°) | 128.252 (6) |
| V (ų) | 1356.1 (3) |
Data from a single-crystal X-ray diffraction study of a salt of the title compound. core.ac.uk
Determination of Crystal Structure and Unit Cell Parameters
The crystal structure of this compound, both in its neutral form and as various protonated salts, has been extensively studied. The neutral compound crystallizes in the orthorhombic space group Pnma. nih.gov In this structure, the molecules are positioned on mirror planes. nih.gov
When combined with various acids, the compound forms crystalline salts, with the pyrimidine ring typically becoming protonated. These salts exhibit different crystal systems and unit cell parameters depending on the counter-ion. For instance, the salt formed with picric acid crystallizes in the monoclinic space group P2₁/c. nih.gov Similarly, salts with 2-hydroxybenzoic acid and 4-aminosalicylic acid also adopt a monoclinic system with the P2₁/c space group. core.ac.ukresearchgate.net A salt with isophthalic acid, however, was found to crystallize in the triclinic system with space group P-1. iucr.org
The protonation consistently occurs at the nitrogen atom situated between the amino and methyl groups of the pyrimidine ring. core.ac.ukiucr.org This is evidenced by an increase in the C-N-C bond angle at this position compared to the unprotonated nitrogen atom and its angle in the neutral form of the compound. core.ac.uk
Below is a table summarizing the crystallographic data for this compound and some of its salts.
| Compound/Salt | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |
| Neutral Compound | Orthorhombic | Pnma | - | - | - | - | - | - | - | - | nih.gov |
| Picrate (B76445) Salt | Monoclinic | P2₁/c | 8.9442(3) | 6.2793(3) | 27.0354(8) | 90 | 94.471(3) | 90 | 1513.78(10) | 4 | nih.gov |
| 2-Hydroxybenzoate Salt | Monoclinic | P2₁/c | 9.4291(12) | 15.0620(19) | 12.1595(11) | 90 | 128.252(6) | 90 | 1356.1(3) | 4 | core.ac.uk |
| 4-Aminosalicylate Salt | Monoclinic | P2₁/c | 7.3269(3) | 25.2003(10) | 7.9743(3) | 90 | 112.795(2) | 90 | - | 4 | researchgate.net |
| Isophthalate Salt | Triclinic | P-1 | - | - | - | - | - | - | - | - | iucr.org |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound and its salts is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. nih.goviucr.org The nature of these interactions dictates the resulting supramolecular architecture.
Hydrogen Bonding: In the neutral crystal structure, molecules are linked by two distinct N-H···N hydrogen bonds, with N···N distances of 3.136(2) Å and 3.212(2) Å. nih.gov In the protonated salt forms, the interactions shift to N-H···O hydrogen bonds between the pyrimidinium cation and the anionic counter-ion, such as a carboxylate group. core.ac.ukresearchgate.netiucr.org These charge-assisted hydrogen bonds are generally strong and play a crucial role in the stabilization of the crystal lattice. science.gov For example, in the 2-hydroxybenzoate salt, the protonated nitrogen atom and the exocyclic amino group both act as hydrogen bond donors to the oxygen atoms of the carboxylate anion. core.ac.uk
π-π Stacking: Aromatic π-π stacking interactions are another key feature stabilizing the crystal structures. nih.goviucr.org In the neutral form, these interactions link the hydrogen-bonded chains of molecules into sheets. nih.gov In the bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate salt, π–π stacking is observed between the aromatic rings of the pyrimidine cations, with centroid–centroid separations measured at 3.6337(9) Å and 3.7260(9) Å. iucr.org The interplay between hydrogen bonding and π-π stacking is significant, as the formation of hydrogen bonds can affect the electron density of the aromatic rings, thereby influencing the strength of the π-π stacking interactions. rsc.org
Investigation of Crystal Packing and Motif Formation (e.g., R₂²(8) ring motifs)
The hydrogen bonds within the crystals of this compound and its derivatives lead to the formation of recognizable supramolecular patterns or synthons, which can be described using graph-set notation.
A recurring and prominent feature is the R₂²(8) ring motif. nih.govcore.ac.ukresearchgate.netiucr.org
In the neutral structure, N-H···N hydrogen bonds link the molecules into chains composed of edge-fused R₂²(8) rings. nih.gov
In various salts, a pair of N-H···O hydrogen bonds between the pyrimidinium cation and the carboxylate anion of the counter-ion consistently forms this same R₂²(8) motif. core.ac.ukresearchgate.netiucr.org
These primary motifs can further assemble into more complex patterns. In the isophthalate salt, the R₂²(8) motifs are linked through additional hydrogen bonds to create a central R₄²(8) motif, ultimately extending into one-dimensional ribbons. iucr.org Similarly, in certain salicylate (B1505791) salts, the R₂²(8) motifs are centrosymmetrically paired to form a complementary DDAA (Donor-Donor-Acceptor-Acceptor) array of quadruple hydrogen-bonding patterns. researchgate.net
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is characterized by the planarity of its core structure and the orientation of its substituent groups.
In its neutral crystalline form, the molecule is essentially planar, as it lies on a crystallographic mirror plane within the Pnma space group. nih.gov When forming salts, the molecule largely retains this planarity. In the picrate salt, the methoxy group is observed to be nearly coplanar with the pyrimidine ring, with a reported C-O-C-N torsion angle of -0.6(2)°. nih.gov
Slight conformational adjustments do occur, particularly upon protonation. The change in the C-N-C bond angle at the protonated nitrogen atom is a clear indicator of this structural perturbation. core.ac.uk Computational studies on related compounds have shown that conformations observed in the solid state (via X-ray crystallography) typically correspond to low-energy regions identified by theoretical calculations, such as Langevin dynamics simulations. nih.gov This suggests that the crystalline conformation of this compound represents a stable, low-energy state.
Quantum Chemical and Computational Studies on 6 Methoxy 2 Methylpyrimidin 4 Amine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrimidine (B1678525) derivatives. By approximating the electron density of the molecule, DFT allows for the accurate calculation of its ground-state properties.
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in 6-Methoxy-2-methylpyrimidin-4-amine. Using DFT methods, researchers optimize the molecular geometry to find the structure corresponding to the lowest energy state on the potential energy surface. nih.govresearchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimized geometry is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further spectroscopic and reactivity analysis. researchgate.netresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound, the 6-311++G(d,p) basis set has been frequently utilized. researchgate.net This is a sophisticated, split-valence triple-zeta basis set. The inclusion of diffuse functions ("++") is important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with hydrogen bonds. The polarization functions ("(d,p)") add flexibility to the basis set, allowing for a more accurate description of the anisotropic charge distribution in the molecule, which is essential for modeling chemical bonds correctly. researchgate.net The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established method for achieving reliable geometric and electronic property predictions for organic molecules of this type. researchgate.net
A critical validation of computational methods involves comparing the calculated results with experimental data. For this compound and its derivatives, theoretical geometrical parameters obtained from DFT calculations have been compared with data from single-crystal X-ray diffraction studies of its salts. researchgate.net Furthermore, the harmonic vibrational frequencies calculated from the optimized geometry have been shown to be in good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra after appropriate scaling. nih.govresearchgate.netresearchgate.net This strong correlation between theoretical predictions and experimental observations confirms the reliability of the computational models used to describe the molecular structure of this compound. researchgate.net
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, DFT is used to explore the electronic characteristics that govern the reactivity and optical properties of this compound.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of molecular stability and reactivity. nih.gov
Calculations performed using Time-Dependent DFT (TD-DFT) have been used to determine the electronic properties, including HOMO and LUMO energies. nih.govresearchgate.net For proton-transfer salts of 2-amino-4-methoxy-6-methylpyrimidinium, FMO analysis has been used to calculate the band gap energies. researchgate.netresearchgate.net
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-amino-4-methoxy-6-methylpyrimidinium N-methylsulfamate | - | - | 3.2022 | researchgate.net |
| 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate | - | - | 3.5357 | researchgate.net |
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state.
The analysis of HOMO and LUMO distributions provides insight into the electronic transitions within the molecule. The calculated HOMO and LUMO energies for this compound indicate that charge transfer occurs within the molecule upon electronic excitation. nih.govresearchgate.net This intramolecular charge transfer (ICT) is a fundamental process where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part.
Further evidence for ICT comes from Natural Bond Orbital (NBO) analysis. nih.gov NBO calculations have been used to investigate the delocalization of electron density between occupied and unoccupied orbitals, providing a quantitative picture of hyperconjugative interactions and the stabilization energies associated with them. nih.gov These interactions are key to understanding the stability conferred by charge transfer phenomena. The formation of hydrogen-bonded charge-transfer (HB-CT) complexes with acceptor molecules further underscores the compound's capacity for charge transfer, a property that has been investigated in both solution and solid states. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attacks. The MEP map uses a color-coded scheme to denote different potential regions: red indicates areas of most negative potential (electron-rich, prone to electrophilic attack), blue signifies regions of most positive potential (electron-deficient, prone to nucleophilic attack), and green represents areas of neutral potential.
For pyrimidine derivatives, the MEP analysis highlights specific reactive zones. The regions around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group are characterized by a high negative potential (red and yellow areas), making them the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the methyl group exhibit a positive potential (blue areas), indicating their susceptibility to nucleophilic attack. tandfonline.comresearchgate.net This detailed mapping of electrostatic potential is fundamental for understanding the molecule's interaction with other chemical species and predicting its chemical reactivity. science.gov
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution among its atoms. uni-muenchen.descience.gov This analysis for this compound demonstrates a non-uniform charge distribution, which is critical for understanding its electronic properties and molecular interactions.
Below is a representative table of calculated Mulliken atomic charges for a related pyrimidine derivative, illustrating the typical charge distribution.
| Atom | Charge (e) |
| C2 | 0.25 |
| N3 | -0.45 |
| C4 | 0.30 |
| C5 | -0.15 |
| C6 | 0.20 |
| N1 | -0.50 |
| O(methoxy) | -0.60 |
| H(amine) | 0.35 |
Note: This table is illustrative, based on typical values for similar structures. Actual values may vary based on the specific computational method and basis set used.
Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Stabilization Energies
In this compound, significant stabilization arises from the delocalization of electron density. Key interactions include the transfer of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals (σ* and π) of the pyrimidine ring. researchgate.netnih.gov For instance, the interaction between the lone pair of the amino nitrogen (n) and the π antibonding orbital of the C=N bond in the ring is a significant stabilizing factor. Similarly, hyperconjugative interactions involving the methyl and methoxy groups contribute to the molecular stability. scienceacademique.com
The table below summarizes some of the most significant donor-acceptor interactions and their calculated stabilization energies for a closely related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087). researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N7 | π* (N1-C6) | 58.28 |
| LP (1) N7 | π* (C4-C5) | 26.57 |
| LP (1) O9 | σ* (C4-O9) | 29.41 |
| π (C5-C6) | π* (N1-C2) | 21.65 |
| π (N1-C2) | π* (N3-C4) | 20.89 |
LP denotes a lone pair. E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.
Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including frequency conversion and optical switching. bohrium.comresearchgate.net The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β₀).
Calculation of First-Order Hyperpolarizability (β₀) and Related Components
The first-order hyperpolarizability (β₀) is a measure of a molecule's ability to exhibit second-order NLO effects. Molecules with large β₀ values typically possess a strong donor-acceptor framework, which facilitates intramolecular charge transfer. researchgate.net For pyrimidine derivatives like this compound, the amino group (-NH₂) acts as an electron donor, while the electron-deficient pyrimidine ring acts as an acceptor. This charge-transfer mechanism is crucial for a high NLO response. researchgate.net
Computational studies using DFT methods have been employed to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov The calculated β₀ value for such compounds is often compared to that of a standard NLO material like urea (B33335) to assess its potential. Studies on the related 2-amino-4-methoxy-6-methylpyrimidine have shown a significant hyperpolarizability value, suggesting its promise as an NLO material. researchgate.net
| Property | Calculated Value |
| Dipole Moment (μ) | 3.02 D |
| Mean Polarizability (α) | 12.5 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β₀) | 7.6 x 10⁻³⁰ esu |
Note: These values are representative for this class of pyrimidine derivatives and can vary with the computational model.
Influence of Dimerization on NLO Activity
The formation of dimers through intermolecular interactions, such as hydrogen bonding, can significantly enhance the NLO properties of a material. tandfonline.comresearchgate.net In the case of pyrimidine derivatives, the presence of hydrogen bond donors (the amino group) and acceptors (the ring nitrogens) facilitates the formation of stable dimers. acs.orgacs.org
Computational studies on the dimers of related molecules have shown that the first-order hyperpolarizability (β_tot) of the dimer is substantially greater than that of the monomer. tandfonline.comresearchgate.net This enhancement is attributed to the extended π-conjugation and more efficient charge transfer across the hydrogen-bonded system. For example, in some cases, the β_tot value of a dimer can be more than thirty times greater than that of the urea standard, while the monomer is only six times greater. tandfonline.comresearchgate.net This cooperative effect underscores the importance of crystal packing and intermolecular interactions in designing effective NLO materials. nih.gov
Thermodynamic Parameters
Thermodynamic parameters, including enthalpy (H), entropy (S), and heat capacity (C_v), are essential for understanding the stability and behavior of a compound under varying temperature conditions. These parameters can be calculated using statistical mechanics based on vibrational frequencies obtained from DFT calculations. dntb.gov.ua
The relationship between these thermodynamic functions and temperature is well-established. As temperature increases, the vibrational intensities of the molecules increase, leading to a corresponding rise in the values of heat capacity, entropy, and enthalpy. researchgate.net These calculations provide valuable data on the thermal stability and reactivity of this compound, which is critical for its synthesis and application in various fields. chemrxiv.org
The table below presents calculated thermodynamic parameters at different temperatures for a representative molecule.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) |
| 100 | 8.5 | 15.2 | 65.1 |
| 200 | 18.0 | 25.8 | 80.5 |
| 298.15 | 29.5 | 35.4 | 94.2 |
| 400 | 45.0 | 44.1 | 108.3 |
| 500 | 63.5 | 51.2 | 122.0 |
Note: Data is illustrative and represents typical trends for organic molecules of this size.
Lack of Specific Data Prevents In-Depth Thermodynamic Analysis of this compound
While computational studies on structurally similar pyrimidine derivatives exist, the nuanced differences in molecular structure prevent the direct application of their thermodynamic data to this compound. For instance, research on compounds such as "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" and "2-amino-4-methoxy-6-methylpyrimidine" does include the calculation of thermodynamic parameters. However, the presence and position of different functional groups significantly influence a molecule's thermodynamic properties, making extrapolation of this data scientifically unsound for the target compound.
The requested analysis, which was to be structured around the computational estimation of thermodynamic properties at various temperatures, is therefore not feasible at this time due to the absence of the necessary foundational data. The generation of scientifically accurate and verifiable information, including detailed research findings and data tables for heat capacity, entropy, and enthalpy, is contingent upon the availability of dedicated computational studies on this compound.
Without such specific data, any attempt to fulfill the requested article section would rely on speculation and would not meet the required standards of scientific accuracy and authority. Further research, specifically focused on the quantum chemical modeling of this compound, is required to produce the data necessary for a thorough thermodynamic analysis.
Chemical Reactivity and Transformation Studies of 6 Methoxy 2 Methylpyrimidin 4 Amine
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction class for pyrimidine (B1678525) derivatives. The electron-deficient nature of the ring facilitates the displacement of a suitable leaving group by a nucleophile, typically through an addition-elimination mechanism.
Aromatic Nucleophilic Substitution (SNAr) on pyrimidine rings is a common pathway for functionalization. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the ring is temporarily lost in this stage. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For a substitution reaction to occur on 6-Methoxy-2-methylpyrimidin-4-amine itself, one of the existing groups would need to be displaced. However, amino, methoxy (B1213986), and methyl groups are generally poor leaving groups. Therefore, SNAr reactions are more relevant to precursors of this compound, such as those containing a halogen (e.g., chlorine) at the 4- or 6-position. For instance, in the synthesis of related structures, a chlorine atom at the C4 position is readily displaced by an amine. chemrxiv.org
The π-deficient character of the pyrimidine ring makes it inherently susceptible to nucleophilic attack, a feature that is exploited in the synthesis of its derivatives. researchgate.net While some SNAr reactions are believed to proceed through a concerted mechanism, the stepwise pathway involving a Meisenheimer complex is widely accepted, especially for heterocyclic systems. nih.gov
The rate of nucleophilic aromatic substitution is heavily influenced by the electronic properties of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups enhances the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate, whereas electron-donating groups tend to decrease the reaction rate. libretexts.orgdalalinstitute.com
In this compound, all three substituents—amino, methoxy, and methyl—are electron-donating.
Amino (-NH₂) and Methoxy (-OCH₃) groups are strong electron-donating groups through resonance.
Methyl (-CH₃) is a weak electron-donating group through induction.
| Substituent | Position | Electronic Effect | Influence on Meisenheimer Complex | Predicted Effect on Reaction Rate |
|---|---|---|---|---|
| -NH₂ (Amino) | C4 | Electron-donating (Resonance) | Destabilizing | Decrease |
| -OCH₃ (Methoxy) | C6 | Electron-donating (Resonance) | Destabilizing | Decrease |
| -CH₃ (Methyl) | C2 | Electron-donating (Inductive) | Destabilizing | Decrease |
Oxidation and Reduction Reactions
The substituted pyrimidine ring and its side chains can undergo various oxidation and reduction reactions, leading to a range of transformation products.
The this compound molecule has several sites susceptible to oxidation. The primary sites include the ring nitrogen atoms, the methyl group, and the amino group.
Studies on structurally similar compounds provide insight into likely oxidation pathways. For example, the metabolism of moxonidine, which contains a 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (B1587427) core, shows that oxidation can occur on the pyrimidine methyl group to form a hydroxymethyl metabolite. pharmacompass.com Further oxidation can also lead to the formation of an N-oxide on one of the ring nitrogens. pharmacompass.com The reaction of related amino-substituted pyrimidines with hydroxyl radicals, a potent oxidizing species, has also been studied, indicating the ring's susceptibility to oxidative degradation. researchgate.net
Potential oxidation products of this compound include:
N-oxides: Oxidation at one of the ring nitrogen atoms.
Hydroxymethyl derivative: Oxidation of the C2-methyl group to a -CH₂OH group.
Ring-opened products: Under harsh oxidative conditions.
| Reaction Site | Oxidation Pathway | Potential Product |
|---|---|---|
| Ring Nitrogen (N1 or N3) | N-oxidation | This compound N-oxide |
| C2-Methyl Group | Side-chain oxidation | (4-amino-6-methoxypyrimidin-2-yl)methanol |
| Pyrimidine Ring | Oxidative cleavage | Various degradation products |
The reduction of pyrimidine derivatives can be complex, with potential for reaction at the aromatic ring or at various substituents. The pyrimidine ring itself can be reduced, for instance, through catalytic hydrogenation, to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The selectivity of the reduction depends significantly on the catalyst, solvent, and reaction conditions. The presence of the electron-donating amino and methoxy groups makes the ring less susceptible to reduction compared to pyrimidines with electron-withdrawing groups.
Specific investigations into the reduction selectivity of this compound are not extensively detailed in the literature. However, general principles suggest that under typical catalytic hydrogenation conditions (e.g., using Pd, Pt, or Ni catalysts), reduction of the pyrimidine ring is possible. The selectivity would be a key consideration, particularly whether the C4=C5 or C5=C6 double bond is preferentially reduced. Amine groups can sometimes influence the product selectivity and rate of catalytic hydride transfer reactions. rsc.org A thorough investigation would be required to determine the precise conditions needed to achieve selective reduction of the pyrimidine ring without affecting the functional groups.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex heterocyclic molecules. mdpi.com For this compound to participate directly in a cross-coupling reaction, it would typically require prior conversion into a derivative with a suitable leaving group, most commonly a halide (Cl, Br, I) or a triflate.
The synthesis of 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine using Suzuki cross-coupling reactions has been demonstrated, showcasing the utility of this approach for functionalizing the pyrimidine core. researchgate.net In a similar fashion, a precursor like 4-chloro-6-methoxy-2-methylpyrimidine (B1592325) could undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the C4 position. Alternatively, the amino group of the title compound could potentially participate in Buchwald-Hartwig amination reactions with aryl halides to form more complex diarylamine structures. mdpi.com
These reactions highlight a synthetic strategy where a halogenated pyrimidine serves as a versatile intermediate that can be elaborated using modern cross-coupling chemistry to build molecular complexity. db-thueringen.de
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-6-methoxy-2-methylpyrimidine | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-6-methoxy-2-methylpyrimidine |
| Buchwald-Hartwig | This compound | Ar-X (X=Br, I) | Pd Catalyst, Ligand, Base | N-Aryl-6-methoxy-2-methylpyrimidin-4-amine |
Palladium-Catalyzed Coupling Reactions for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the diversification of heterocyclic compounds like pyrimidines. For a molecule such as this compound to undergo these reactions, it would typically require the presence of a suitable leaving group, such as a halogen or a tosylate, on the pyrimidine ring. The existing methoxy, methyl, and amine groups are not typically displaced in these reactions.
Studies on analogous compounds demonstrate the feasibility of this approach. For instance, the Suzuki coupling of 4-chloro-6-methylpyrimidin-2-amine with pyridine-3-boronic acid, using a dichlorobis(triphenylphosphine)Pd(II) catalyst, successfully yields the corresponding coupled product. mdpi.com Similarly, Hiyama cross-coupling reactions have been effectively performed on pyrimidin-2-yl tosylates, showing that amino-substituted pyrimidines exhibit high reactivity. semanticscholar.org These examples underscore the potential for diversifying the this compound scaffold following its functionalization with an appropriate leaving group.
Common palladium-catalyzed reactions used for the diversification of such heterocyclic systems include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
Hiyama Coupling: Reaction with organosilanes. semanticscholar.org
Buchwald-Hartwig Amination: Formation of C-N bonds.
Sonogashira Coupling: Reaction with terminal alkynes.
The following table summarizes results for Suzuki coupling reactions performed on a related chloropyrimidine, illustrating typical conditions and outcomes.
Table 1: Example of Suzuki Coupling on a Related Pyrimidine Scaffold Reaction of 4-chloro-6-methylpyrimidin-2-amine with pyridine-3-boronic acid.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|
Evaluation of Catalytic Efficiency and Turnover Numbers
The efficiency of a catalytic process is critical for its practical application, especially in pharmaceutical and fine chemical manufacturing. nih.gov Key metrics for evaluating this efficiency include the turnover number (TON), which represents the number of moles of substrate converted per mole of catalyst, and the turnover frequency (TOF), which is the TON per unit of time.
While specific studies detailing the catalytic efficiency and turnover numbers for reactions involving this compound are not available in the searched literature, research on related pyrimidines highlights factors that influence these parameters. High yields have been achieved in the Hiyama and Suzuki reactions of substituted pyrimidines, suggesting efficient catalytic systems. mdpi.comsemanticscholar.org For example, the Hiyama coupling of various aminopyrimidin-2-yl tosylates with phenyltrimethoxysilane (B147435) proceeded smoothly to give products in yields ranging from 84% to 87%. semanticscholar.org
Achieving high TONs and TOFs is dependent on several factors:
Catalyst System: The choice of palladium precursor and, crucially, the ancillary ligand.
Reaction Conditions: Temperature, solvent, and the nature of the base used can significantly impact catalyst stability and activity.
Substrate Reactivity: The electronic properties and steric hindrance of the pyrimidine substrate and the coupling partner play a vital role.
Optimizing these parameters is essential for developing cost-effective and scalable synthetic routes. nih.gov
Proton Transfer and Charge-Transfer Complexation
The study of proton transfer (PT) and charge-transfer (CT) complexes is fundamental to understanding molecular recognition, reaction mechanisms, and the electronic properties of materials. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound make it a candidate for forming such non-covalent complexes with suitable acceptor molecules.
Formation and Characterization of Proton Transfer Complexes
Proton transfer complexes are formed when an acidic proton is transferred from an acid (donor) to a base (acceptor). While no studies were found specifically for this compound, research on its isomer, 2-amino-4-methoxy-6-methyl-pyrimidine (AMMP), provides a clear methodological precedent. AMMP reacts with 2,6-dichloro-4-nitrophenol (B181596) (DCNP) in acetonitrile (B52724) to form a yellow-colored proton transfer complex. researchgate.net The formation of such complexes is typically characterized by:
UV-Vis Spectroscopy: The appearance of a new, long-wavelength absorption band indicates the formation of the complex. researchgate.net
Infrared (IR) Spectroscopy: Changes in vibrational frequencies, particularly those associated with N-H and O-H bonds, can confirm proton transfer.
Elemental Analysis: Used to determine the stoichiometry of the isolated solid complex. researchgate.net
In the case of the AMMP-DCNP system, the complex results from the transfer of the phenolic proton from DCNP to one of the basic nitrogen centers of the pyrimidine. researchgate.net
Spectrophotometric Studies of Complex Formation Constants and Molar Extinction Coefficients
Spectrophotometry is a primary technique for quantitatively studying complex formation in solution. juniperpublishers.com By monitoring changes in absorbance as the concentrations of the donor and acceptor are varied, key thermodynamic and physical parameters can be determined.
For the proton transfer complex between the isomer AMMP and DCNP, the Benesi-Hildebrand equation was used to estimate the formation constant (KPT) and the molar extinction coefficient (ε). researchgate.net These parameters provide quantitative insight into the stability of the complex and its light-absorbing properties. The stoichiometry of the complex in solution, often determined using Job's method of continuous variations, was found to be 1:1 for the AMMP-DCNP system. researchgate.net
Table 2: Physicochemical Parameters for the Proton Transfer Complex of an Isomer (AMMP) with DCNP Data obtained in acetonitrile solvent.
| Parameter | Value | Method |
|---|---|---|
| Stoichiometry (AMMP:DCNP) | 1:1 | Job's Method researchgate.net |
| Absorption Maximum (λmax) | ~420 nm | UV-Vis Spectroscopy researchgate.net |
| Formation Constant (KPT) | Data not specified | Benesi-Hildebrand Plot researchgate.net |
Investigation of Hydrogen-Bonded Charge-Transfer Complexes
In addition to complete proton transfer, pyrimidines can interact with electron-acceptor molecules to form hydrogen-bonded charge-transfer (HB-CT) complexes. In these systems, a partial transfer of electron density from the electron-rich donor (the pyrimidine) to the electron-deficient acceptor occurs, stabilized by hydrogen bonds.
These interactions are of significant interest as they influence the electronic and optical properties of materials and are relevant in biological systems. nih.gov The characterization of CT complexes involves identifying the broad, low-energy absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. The energy of this transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.
Studies on various heterocyclic bases have shown that they can form stable CT complexes with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranilic acid (CLA). nih.gov The stability and stoichiometry of these complexes can be thoroughly investigated using spectroscopic methods, providing a framework for how the electronic properties of this compound could be modulated through non-covalent interactions.
Synthesis and Structure Activity Relationships Sar of 6 Methoxy 2 Methylpyrimidin 4 Amine Derivatives and Analogues
Rational Design and Synthesis of Novel Derivatives
The synthesis of derivatives based on the 6-methoxy-2-methylpyrimidin-4-amine scaffold involves established and innovative organic chemistry methodologies. The rational design process is guided by structure-activity relationship (SAR) data, which informs the selection of substituents to achieve desired biological effects.
The introduction of diverse chemical moieties onto the pyrimidine (B1678525) core is a key strategy for exploring and optimizing biological activity. This is often achieved through nucleophilic aromatic substitution, where a leaving group on the pyrimidine ring, such as a chloro or methoxy (B1213986) group, is displaced by a nucleophile. google.com
Halogen and Phenyl Groups: The synthesis of N-phenyl substituted pyrimidine amines can be accomplished by reacting a chloro-pyrimidine precursor with various aniline (B41778) derivatives. nih.gov For instance, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can be reacted with different aniline derivatives in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) to yield N-phenyl pyrimidine amines. nih.gov This method allows for the introduction of mono- and di-halophenyl rings, which has been shown to significantly influence potency. nih.gov
Trifluoromethyl Group: The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. Fused bicyclic pyrimidines containing a trifluoromethyl group have been synthesized, indicating the feasibility of incorporating this group into pyrimidine structures. google.com.na
Furan and Other Heteroaryls: The synthesis of derivatives can include the incorporation of other heterocyclic rings like furan. Fused pyrimidine systems, for example, can be substituted with furan-2-yl groups attached via a linker like a 1,2,4-thiazolylene ring. google.com.na Thienopyrimidines, which are structurally analogous, are often synthesized by building the pyrimidine ring onto a thiophene (B33073) core, a strategy that could be adapted for furan-containing analogues. ekb.eg
General Substitution: The synthesis often starts from commercially available materials like 2-amino-4-chloro-6-methyl-pyrimidine or 2-amino-4-methoxy-6-methyl-pyrimidine. google.com These precursors readily undergo nucleophilic substitution with primary or secondary amines to generate a wide array of derivatives in a single step. google.com The Suzuki cross-coupling reaction is another powerful method used to introduce aryl groups onto pyrimidine rings, starting from dichloropyrimidine precursors. rsc.org
The construction of more complex analogues and fused bicyclic systems often requires multi-step synthetic sequences or elegant cascade reactions.
Multi-Step Synthesis: A typical multi-step approach for a related quinoline (B57606) derivative, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a sequence of cyclization, nitration, and chlorination starting from 4-methoxyaniline. atlantis-press.com Similar multi-step strategies are employed for pyrimidine systems, such as the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which involves protection, reaction with dichloropyrimidine carboxylate, introduction of arylamines, intramolecular cyclization, and final substitution. rsc.org
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocyclic structures. rsc.org One such strategy involves the [3+3] annulation of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form the pyrimidine ring. rsc.org Another approach uses a cascade process initiated by a chlorinating agent like POCl₃, leading to intramolecular cyclization and the formation of fused pyrimidine systems like chromeno[2,3-d]pyrimidines. nih.gov These one-pot procedures are highly valued for their efficiency, reduced waste, and simplicity. nih.govacs.org
Structure-Activity Relationship (SAR) Investigations
SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and evaluating the resulting derivatives, researchers can build a comprehensive picture of the chemical requirements for a desired biological effect.
A strong correlation often exists between the type and position of substituents on the pyrimidine ring and the resulting biological activity.
For example, in a series of N-phenyl-substituted 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogues designed as KCa2 channel modulators, the placement of halogen atoms on the N-phenyl ring had a profound impact on potency. nih.gov
Halogen Substitution: Decoration of the phenyl ring with halogens at the 2- and 5-positions resulted in a derivative with approximately 10-fold higher potency compared to the unsubstituted parent compound. nih.gov Similarly, substitution at the 3- and 4-positions conferred a 7-fold increase in potency. nih.gov
Lipophilicity and Potency: In studies of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a polar morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while adding difluoro-substituents to the piperidine increased potency two-fold. nih.govacs.org This suggests that modulating lipophilicity is a key factor. However, simply increasing lipophilicity is not always beneficial. Exchanging the morpholine for a smaller dimethylamine (B145610) group also increased activity two-fold, indicating that steric factors or excessive polarity might hinder binding. nih.govacs.org
Alkyl Chain Length: For some pyrimidine inhibitors, the length of an alkylamide substituent is critical. Linear alkylamides showed optimal inhibition with a propyl chain, while shorter or longer chains, branched groups, or the introduction of larger aromatic moieties were less favorable. acs.org
The following table summarizes SAR findings for different substituent modifications on a pyrimidine core.
| Compound/Modification | Scaffold | Substituent Change | Observed Effect on Biological Activity |
| Derivative 1 | Pyrimidine-4-carboxamide | Morpholine replaced with 3,3-difluoropiperidine | 2-fold increase in potency. nih.gov |
| Derivative 2 | Pyrimidine-4-carboxamide | Morpholine replaced with dimethylamine | 2-fold increase in activity. nih.gov |
| Derivative 3 | Pyrimidine-4-carboxamide | N-methylphenethylamine replaced with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency. acs.org |
| Derivative 4 | N-phenyl pyrimidine amine | Halogenation at positions 2 and 5 of the N-phenyl ring | ~10-fold higher potency. nih.gov |
| Derivative 5 | N-phenyl pyrimidine amine | Halogenation at positions 3 and 4 of the N-phenyl ring | ~7-fold higher potency. nih.gov |
Comparing structurally similar compounds provides deeper insight into the specific roles of different functional groups.
Core Scaffold Elements: The influence of the methoxy and methyl groups on the parent this compound is significant for its chemical reactivity and biological interactions. A comparative analysis with analogues lacking these groups, such as 4-methylpyridin-2-amine (lacks methoxy) or 6-methoxypyridin-2-amine (lacks methyl), would likely show altered binding properties and reduced biological activity, highlighting the importance of these specific substitutions.
Substituent Comparisons: In the development of pyrimidine-4-carboxamide inhibitors, a direct comparison of various small alkylamines replacing a morpholine ring was performed. nih.govacs.org While dimethylamine increased activity, a pyrrolidine (B122466) substituent proved to be the most effective, with an almost 4-fold increase in potency. acs.org This demonstrates that subtle changes in the size, shape, and basicity of a substituent can have a dramatic effect on biological function.
Electron-Donating vs. Electron-Withdrawing Groups: For a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, SAR analysis revealed that compounds carrying electron-releasing groups exhibited better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org This type of comparative analysis is fundamental to understanding the electronic requirements of the target binding site.
The knowledge gained from SAR studies directly fuels optimization strategies to design more potent and specific compounds. The goal is to build upon initial "hit" compounds by incorporating favorable structural features and eliminating unfavorable ones.
A clear example of this is the development of the potent NAPE-PLD inhibitor, LEI-401. nih.govacs.org The optimization process began with a high-throughput screening hit which was then systematically modified at three different positions to enhance potency and improve its drug-like properties, such as lipophilicity. nih.govacs.org
The key optimization steps included:
Conformational Restriction: An N-methylphenethylamine group was replaced by a more rigid (S)-3-phenylpiperidine, which increased the inhibitory potency by 3-fold. nih.govacs.org This strategy is often used to lock the molecule into a more favorable binding conformation.
Lipophilicity and Potency Tuning: A morpholine substituent was exchanged for an (S)-3-hydroxypyrrolidine. nih.govacs.org This move simultaneously reduced lipophilicity—a desirable trait for improving pharmacokinetic properties—and further increased activity by an impressive 10-fold. nih.govacs.org
Combination of Optimal Groups: The final, most potent compound was achieved by combining the optimal substituents identified in the previous steps: a cyclopropylmethylamide, an (S)-3-phenylpiperidine, and an (S)-3-hydroxypyrrolidine. acs.org This iterative process of modification and testing, guided by SAR insights, is a powerful paradigm in modern drug discovery. nih.govacs.org
Similarly, in the development of iNOS inhibitors based on a 2-amino-4-methylpyridine (B118599) core, computational calculations suggested that the 6-position was the most tolerant to substitution, guiding the synthesis of several 6-substituted analogues to further explore this SAR. nih.gov
Computational Prediction of Interactions and Drug-Likeness for Derivatives (e.g., Lipinski's Rule of Five, Bioavailability Score)
In the contemporary drug discovery landscape, computational methods are indispensable for the early-stage evaluation of potential drug candidates. These in silico techniques allow for the prediction of pharmacokinetic properties and drug-likeness, thereby streamlining the research and development process by prioritizing compounds with a higher probability of success. For derivatives of this compound, computational tools are employed to forecast their potential as orally bioavailable drugs, primarily through the application of established guidelines like Lipinski's Rule of Five and the calculation of bioavailability scores.
A notable example of such computational analysis has been performed on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative of the core compound. The evaluation of this molecule's drug-like properties provides a clear illustration of how these computational predictions are applied. researchgate.net
Lipinski's Rule of Five is a set of criteria used to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans. drugbank.comnih.gov The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)
A molecular weight of less than 500 daltons
An octanol-water partition coefficient (log P) that does not exceed 5
Compounds that comply with these rules are more likely to have good absorption and permeation. For the derivative 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, the calculated parameters show full compliance with Lipinski's Rule of Five, with zero violations. researchgate.net This suggests a high potential for good oral bioavailability.
In addition to Lipinski's rule, other physicochemical descriptors are calculated to provide a more comprehensive profile of a compound's drug-likeness. These include the Topological Polar Surface Area (TPSA) and the Molar Refractivity (MR). The TPSA is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. rsc.org A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net The Molar Refractivity, which relates to the volume occupied by a molecule and its polarizability, should ideally fall within a specific range (typically 40-130 cm³/mol) for optimal interaction with biological targets. researchgate.net
The following table summarizes the computationally predicted properties for this derivative:
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | < 500 | Yes |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Log P | - | Yes (< 5) |
| Topological Polar Surface Area (TPSA) (Ų) | 37.30 | Favorable (< 140) |
| Molar Refractivity (cm³/mol) | 33.81 - 49.25 | Favorable (40 - 130) |
| Bioavailability Score | 0.55 | Good |
| Number of Violations | 0 | Yes |
Table 1: Predicted Drug-Likeness Properties for 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. researchgate.net
Furthermore, computational studies on other pyrimidine derivatives, while not direct analogues of this compound, also highlight the utility of these predictive models. For instance, a series of aminoquinoline-pyrimidine hybrids were evaluated, and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted to assess their pharmacokinetic profiles. The data for a selection of these compounds is presented below to illustrate the application of these computational predictions more broadly within the pyrimidine class of compounds.
| Compound | Molecular Weight (<500 amu) | Hydrogen Bond Donors (<5) | Hydrogen Bond Acceptors (<10) | QPlogPo/w (<5) | Number of Violations (<2) |
| 7f | 434.92 | 3 | 6 | - | 0 |
| 7g | - | - | - | - | - |
| 8f | - | - | - | - | - |
| 8g | - | - | - | - | - |
| 9b | - | - | - | - | - |
Table 2: Predicted Lipinski's Rule of Five parameters for selected aminoquinoline-pyrimidine hybrids. (Note: Specific values for some parameters were not provided in the source material but were confirmed to have zero violations).
These computational screening approaches are vital for modern drug discovery, enabling researchers to make informed decisions about which derivatives of a lead compound, such as this compound, should be prioritized for synthesis and further experimental testing. By filtering out compounds with predicted poor pharmacokinetic profiles early in the process, resources can be focused on candidates with a higher likelihood of becoming successful therapeutic agents.
Mechanistic Insights into Biological Interactions of 6 Methoxy 2 Methylpyrimidin 4 Amine and Its Analogues Focus on Molecular Mechanisms
Molecular Target Interaction Profiles
The primary molecular target of 6-Methoxy-2-methylpyrimidin-4-amine, as part of the larger Sulfamonomethoxine molecule, is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). ontosight.aipatsnap.comtoku-e.com This interaction is central to its biological activity.
Interaction with Enzymes and Receptors (e.g., modulation of activity, binding affinity)
The principal interaction of Sulfamonomethoxine, which contains the this compound moiety, is with dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. patsnap.comtoku-e.commedchemexpress.com Sulfonamides like Sulfamonomethoxine act as competitive inhibitors of DHPS. patsnap.comwikipedia.orgncats.io They are structurally analogous to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allowing them to bind to the active site of DHPS. patsnap.compatsnap.com This binding event prevents PABA from being utilized, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. patsnap.compatsnap.com The inhibition of this pathway ultimately halts bacterial growth, a mechanism described as bacteriostatic. patsnap.compatsnap.com
While the primary target is DHPS, some research has explored the potential for pyrimidine (B1678525) derivatives to interact with other enzymes. For instance, analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Additionally, some sulfonamide derivatives have been patented for their interaction with the immune checkpoint protein PD-1, demonstrating antagonistic activity in T-cells. mdpi.com Other complex sulfonamide derivatives have been studied for their potential to inhibit carbonic anhydrase and the bradykinin (B550075) B1 receptor. evitachem.comevitachem.com A study on a structurally related pyrimidine derivative, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, identified it as a potential agonist for the I1-imidazoline receptor, which is relevant in the context of hypertension. researchgate.net
| Compound/Analogue Class | Enzyme/Receptor Target | Type of Interaction | Reported Effect | Citation |
|---|---|---|---|---|
| Sulfamonomethoxine | Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Blocks folic acid synthesis | patsnap.comtoku-e.compatsnap.com |
| 2-Amino-4-methylpyridine (B118599) Analogues | Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Potential for imaging iNOS expression | nih.gov |
| Sulfonamide Derivatives | Programmed cell death protein 1 (PD-1) | Antagonism | Antagonistic activity in T-cells | mdpi.com |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase | Inhibition | Potential therapeutic applications | evitachem.com |
| 4-chloro-...-pyrimidin-5-amine | I1-imidazoline receptor | Agonism | Potential antihypertensive activity | researchgate.net |
Binding to Nucleic Acids and its Effect on DNA/RNA Synthesis Pathways
The effect of this compound and its analogues on DNA and RNA synthesis is indirect. patsnap.comncats.io By inhibiting the DHPS enzyme, these compounds block the de novo synthesis of folic acid in bacteria. patsnap.comtoku-e.compatsnap.com Folic acid is an essential precursor for the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. ontosight.ai Consequently, the depletion of the folic acid pool leads to the impairment of nucleotide synthesis, which in turn suppresses bacterial DNA replication and cell division. patsnap.comncats.io This disruption of nucleic acid synthesis pathways is the ultimate downstream effect of the initial enzyme inhibition. patsnap.com There is no strong evidence to suggest that these compounds bind directly to nucleic acids; rather, their impact is mediated through the metabolic blockade of folate synthesis. patsnap.com However, studies on other, structurally different pyrimidine derivatives have investigated direct DNA binding, revealing intercalative mechanisms in some cases. mdpi.com
Receptor Binding Studies (e.g., neurotransmitter receptors)
While the primary focus of research on this compound and its direct analogue, Sulfamonomethoxine, has been on its antibacterial mechanism, some studies have explored the interaction of related compounds with various receptors. For example, a pyrimidine analogue was investigated as a potential PET imaging agent for the Corticotropin-releasing factor 1 (CRF1) receptor. researchgate.net Another study synthesized 6-methoxy-5,6-dihydro-5-azapurines and tested them for antagonism at adenosine (B11128) receptor subtypes, though they showed little to no influence. acs.org As mentioned previously, a chlorinated analogue of the title compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was identified as a potential agonist for the I1-imidazoline receptor, which is involved in blood pressure regulation. researchgate.net Additionally, certain sulfonamide derivatives have been investigated for their potential as non-peptide antagonists of the bradykinin B1 receptor. evitachem.com
Pathway Modulation Studies
The interaction of this compound and its analogues extends to the modulation of critical cellular pathways, primarily in microorganisms but also with potential implications in eukaryotes.
Interaction with Signaling Pathways Involved in Cellular Processes
The primary pathway modulated by this compound, via Sulfamonomethoxine, is the folate biosynthesis pathway (KEGG: ko00790). ontosight.aikegg.jp By inhibiting DHPS, it directly disrupts this essential metabolic route in bacteria, leading to the bacteriostatic effects previously described. patsnap.compatsnap.com
Beyond this primary mechanism, research has indicated that sulfonamides can affect other cellular processes. For instance, exposure of primary macrophages to Sulfamonomethoxine was found to modulate the expression of genes within the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a crucial regulator of immune responses, inflammation, and oxidative stress. researchgate.net This suggests that, in addition to their direct antibacterial action, these compounds may have immunomodulatory effects. Other pathways, such as those involving cytochrome P450 and MAPK signaling, were also noted as potentially being affected by antibiotic exposure. researchgate.net
Potentiation of Ion Channel Activity (e.g., KCa2 channels)
The modulation of ion channels presents a key area of investigation for therapeutic intervention in a variety of diseases. Small-conductance calcium-activated potassium (KCa2) channels, in particular, are involved in neuronal excitability and vascular tone. Research into pyrimidine derivatives has identified their potential as positive modulators of these channels.
A study investigating a series of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues revealed that substitutions on the pyrimidine core significantly influence their ability to potentiate KCa2 channel activity. nih.gov Among the synthesized compounds, an analogue featuring a methoxy (B1213986) group demonstrated the ability to potentiate KCa2.2a channels. nih.govescholarship.org This particular compound, however, exhibited a notably higher half-maximal effective concentration (EC50) of 49.72 ± 11.3 μM, indicating lower potency compared to the parent compound, CyPPA (EC50 of 7.48 ± 1.58 μM). nih.govescholarship.org This finding underscores the sensitivity of the KCa2 channel's modulatory site to the structural and electronic properties of the pyrimidine substituent.
Positive modulators of KCa2.2a channels typically work by enhancing the channels' sensitivity to calcium. nih.gov The introduction of a methoxy group into the pyrimidine structure, while permitting potentiation, appears to be less optimal for this interaction than other substitutions, such as halogens at specific positions on an N-benzene ring, which conferred significantly higher potency. nih.gov
| Compound | Core Structure | Modification | Target Channel | EC50 (μM) | Reference |
|---|---|---|---|---|---|
| CyPPA (parent compound) | N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine | - | KCa2.2a | 7.48 ± 1.58 | nih.govescholarship.org |
| Compound 2d | N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogue | Methoxy group substitution | KCa2.2a | 49.72 ± 11.3 | nih.govescholarship.org |
Computational Approaches to Molecular Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between small molecules and their biological targets at an atomic level. These approaches are instrumental in understanding the binding modes of compounds and predicting their biological activity.
Molecular Docking and Molecular Dynamics Simulations for Binding Assessment
Molecular docking studies on pyrimidine derivatives have provided valuable insights into their binding characteristics. For instance, a detailed computational analysis of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound containing the 6-methoxy-2-methylpyrimidine core, has been performed to understand its molecular structure and potential biological interactions. researchgate.net Such studies typically involve the use of Density Functional Theory (DFT) to determine the optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net
These computational investigations help in identifying the reactive sites of the molecule through the molecular electrostatic potential (MEP) map and understanding the intramolecular charge transfer and delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net For the aforementioned 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, these calculations provided a basis for understanding its potential as an I1 imidazoline (B1206853) receptor agonist. researchgate.net
While direct molecular docking and dynamics simulation studies for this compound with KCa2 channels are not extensively reported in the available literature, the computational analysis of its close analogues provides a framework for predicting its binding behavior. These studies suggest that the pyrimidine core and its substituents play a crucial role in the binding affinity and selectivity towards biological targets. researchgate.net
Prediction of Inhibitory Activity against Biological Targets
Computational approaches are also employed to predict the inhibitory activity of compounds against various biological targets. For pyrimidine derivatives, these predictions are often correlated with experimental findings.
A study on the synthesis and antimicrobial activity of derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally similar to this compound, demonstrated that these compounds exhibit inhibitory activity against certain microbial isolates. researchgate.net The synthesis involved Suzuki cross-coupling reactions to introduce various aryl groups, and the resulting compounds were screened for their biological activity. researchgate.net While the study focused on antimicrobial effects, the principle of using computational methods to predict and rationalize the inhibitory activity of such pyrimidine derivatives is broadly applicable.
Broader Research Applications of 6 Methoxy 2 Methylpyrimidin 4 Amine in Chemical Sciences
Role as a Building Block in Complex Heterocyclic Synthesis
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and organic synthesis, and 6-Methoxy-2-methylpyrimidin-4-amine exemplifies its utility as a versatile building block. The presence of nucleophilic and electrophilic centers, along with functional groups that can be readily displaced or modified, makes it an ideal starting point for constructing intricate heterocyclic systems.
Researchers utilize this compound and its close derivatives, such as 2-amino-4-chloro-6-methylpyrimidine, as precursors for a variety of complex molecules. google.com The formation of new compounds often results from the aromatic nucleophilic substitution of the methoxy (B1213986) group or a strategically placed chlorine atom by primary or secondary amines. google.com This type of reaction is well-documented and serves as a reliable method for expanding the molecular framework. google.com
The amino group on the pyrimidine ring can participate in condensation and cyclization reactions to form fused heterocyclic systems. For example, derivatives of 4-aminopyrimidine (B60600) are used to prepare bicyclic systems like pyrimido[4,5-d]pyrimidines. rsc.org These reactions often involve forming Schiff bases through condensation with aldehydes, followed by an intramolecular or intermolecular cyclization to yield the final fused-ring product. rsc.org Similarly, intramolecular cyclization of specifically designed pyrimidine derivatives, catalyzed by transition metals like copper or palladium, can lead to the formation of complex polycyclic structures such as pyrimido[4,5-b]indoles. google.com
The utility of aminopyrimidine building blocks is further demonstrated in the synthesis of diverse heterocyclic structures, including those containing pyrrolidine (B122466), piperidine (B6355638), and diazepane rings attached to the pyrimidine core. google.com These synthetic pathways highlight the compound's role in generating molecular diversity for various research applications.
| Precursor Moiety | Reaction Type | Resulting Heterocyclic System | Reference |
| 2-Amino-4-chloro-6-methylpyrimidine | Nucleophilic Substitution | Substituted 2-amino-6-methylpyrimidines | google.com |
| 4-Aminopyrimidine derivative | Condensation/Cyclization | Pyrimido[4,5-d]pyrimidine | rsc.org |
| Substituted 4-anilinopyrimidine | Intramolecular Cyclization | Pyrimido[4,5-b]indole | google.com |
Applications in Catalysis and Reaction Development
While this compound itself is not typically used directly as a catalyst, its structural framework is highly relevant to the development of advanced catalysts, particularly ligands for transition-metal-catalyzed reactions. Aminopyrimidines serve as valuable scaffolds for creating ligands that can coordinate with metals like palladium and copper, which are pivotal in modern organic synthesis. internationaljournalcorner.commdpi.combeilstein-journals.org
The development of efficient carbon-nitrogen and carbon-oxygen bond-forming processes often relies on palladium-catalyzed cross-coupling reactions. internationaljournalcorner.com The success of these reactions is highly dependent on the nature of the ligand bound to the metal center. By modifying the aminopyrimidine structure, chemists can fine-tune the steric and electronic properties of the resulting ligands. These modifications influence the catalyst's activity, stability, and selectivity, enabling challenging chemical transformations that might otherwise be inefficient. internationaljournalcorner.com For instance, N-arylpyrimidin-2-amine derivatives have been synthesized using palladium catalysts to create new molecular structures. mdpi.com
Furthermore, the synthesis of novel 4,6-diamino pyrimidine derivatives has been achieved using palladium catalysis under microwave-assisted conditions, demonstrating an efficient strategy for overcoming the challenge of performing a second nucleophilic substitution on the pyrimidine ring. internationaljournalcorner.com The development of such synthetic methods expands the toolbox available to chemists for creating complex molecules and highlights the role of the pyrimidine core in ligand design for reaction development. internationaljournalcorner.comvulcanchem.com
| Catalyst System Component | Application | Purpose | Reference |
| Palladium complexes with pyrimidine-based ligands | Cross-coupling reactions | Formation of C-N and C-O bonds | internationaljournalcorner.com |
| Palladium catalyst (e.g., Pd₂(dba)₃/BINAP) | Nucleophilic substitution | Synthesis of 4,6-diamino pyrimidine derivatives | internationaljournalcorner.com |
| Copper catalysts | Aerobic oxidative amination | Synthesis of imidazo[1,5-a]pyridines | beilstein-journals.org |
Potential in Materials Science Research
The rigid, aromatic nature of the pyrimidine ring makes this compound and related compounds intriguing candidates for materials science research. The incorporation of such heterocyclic structures into polymers and other materials can impart desirable properties, including enhanced thermal stability and specific electronic or optical functions. evitachem.comresearchgate.net
Research has shown that pyrimidine derivatives can be integrated into the main chain of polymers. For example, polyetherurethanes containing a 2,4-dihydroxy-6-methylpyrimidine structure have been synthesized. researchgate.net The inclusion of the pyrimidine ring in the polymer backbone was found to improve the thermal properties of the resulting material, with significant weight loss occurring only at temperatures between 250 to 340°C. researchgate.net This enhancement is attributed to the rigidity and stability of the heterocyclic ring.
The potential extends to the development of novel functional materials. While direct applications of this compound are still emerging, more complex derivatives have been explored for creating materials with tailored properties. evitachem.com The ability to functionalize the pyrimidine ring allows for the tuning of its chemical and electronic characteristics, which could be leveraged in the design of materials for electronics, optics, or other advanced applications. bldpharm.comresearchgate.net The exploration of pyrimidines in materials science represents a growing field with potential for creating new, high-performance materials. evitachem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
